molecular formula C6H5NO3<br>C6H5O3N B165410 2-Nitrophenol CAS No. 88-75-5

2-Nitrophenol

Cat. No. B165410
CAS RN: 88-75-5
M. Wt: 139.11 g/mol
InChI Key: IQUPABOKLQSFBK-UHFFFAOYSA-N
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Description

2-Nitrophenol is a compound that plays a significant role in environmental chemistry, particularly as a component of "brown carbon" in the atmosphere. It is known for its broad absorption band in the UV-Visible spectrum and is primarily removed from the gas phase through photolysis . The compound has been studied for its photochemical properties, including its behavior when bound to proteins such as bovine serum albumin and its interactions with mitochondria .

Synthesis Analysis

The synthesis of derivatives of 2-nitrophenol has been explored in various studies. For instance, 2-azido-4-nitrophenol was synthesized from 2-amino-4-nitrophenol through a diazotization and azide coupling process . Other research has focused on the synthesis of 4,5-dimethyl-2-nitrophenol through direct nitration, achieving a yield of 30.3% , and the synthesis of 2-ethoxy-4-nitrophenol using Ferric nitrate as a catalyst, with a yield of 55.48% . An improved synthesis method for 3-methyl-2-nitrophenol has also been reported, resulting in a high overall yield of 98% .

Molecular Structure Analysis

The molecular structure of 2-nitrophenol derivatives has been characterized using various techniques. X-ray diffraction methods have been employed to determine the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol, revealing that the molecules exist in a zwitterionic form with specific hydrogen bonding patterns . Similarly, the structure of 2-amino-5-nitrophenol has been determined, showing that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis .

Chemical Reactions Analysis

2-Nitrophenol undergoes various chemical reactions upon exposure to light. Photolysis of 2-nitrophenol leads to the formation of products such as HONO and OH, with quantum yields independent of nitrogen carrier gas pressure . The phototransformation of 2-nitrophenol in aqueous solution results in a variety of photoproducts, including catechol and nitrohydroquinone, with the reaction pathway dependent on the solution's pH . Additionally, the photonitration of phenol in the presence of nitrite has been studied, with the formation of nitrophenols being influenced by dissolved oxygen and the presence of 2-propanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenol have been extensively studied. Its absorption cross sections in the gas phase have been measured using cavity ring-down spectroscopy, showing a peak absorption at 345 nm . The photodynamics of 2-nitrophenol molecules and clusters have been investigated, revealing that intramolecular hydrogen bonding in 2-nitrophenol leads to fast internal conversion into the ground electronic state . The photochemistry of nitrophenol molecules and clusters also demonstrates the influence of intermolecular interactions on molecular photodynamics .

Scientific Research Applications

Chemo-sensors Development

  • Doped nanomaterials, including those involving 2-nitrophenol, are being explored for their potential in developing chemo-sensors. These sensors show promise in detecting hazardous chemicals in environmental and healthcare fields due to their high sensitivity, reproducibility, and long-term stability (Rahman et al., 2013).

Environmental Implications and Photochemical Research

  • Nitrophenols, including 2-nitrophenol, are small organic molecules with significant environmental implications. Research involving ultrafast spectroscopies of nitrophenols offers insights into their excited-state dynamics and potential applications in environmental chemistry (Bailey-Darland, Krueger, & Fang, 2023).

Nanocatalytic Assemblies in Chemical Reduction

  • 2-Nitrophenol is identified as a common carcinogenic pollutant. Nanocatalytic systems are studied for the chemical reduction of nitrophenol compounds, highlighting their potential for removing hazardous dyes from water sources (Din et al., 2020).

Electrochemical Detection

  • Research on aerosol-assisted chemical vapor deposition of silver thin film electrodes has focused on the electrochemical sensing of 2-nitrophenol. This approach shows promise for sensitive and selective detection of 2-nitrophenol in various applications (Ehsan et al., 2018).

Atmospheric Studies

  • The Henry's law coefficient of 2-nitrophenol over a temperature range indicates its environmental behavior and helps in understanding its distribution between the atmosphere and water sources (Müller & Heal, 2001).

Biological and Environmental Aspects

  • Studies on the microbial degradation of 2,4-dinitrophenol and similar compounds focus on their effects on human health and the environment, as well as the potential for bioremediation (Zin, Habib, Yasid, & Ahmad, 2018).

Gas-Phase Reaction Studies

  • Investigations into the gas-phase reaction of phenol with nitrate radicals have yielded insights into the formation of 2-nitrophenol, contributing to our understanding of atmospheric chemistry (Bolzacchini et al., 2001).

Safety And Hazards

2-Nitrophenol is moderately toxic and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause symptoms such as headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-nitrophenol
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InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H
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InChI Key

IQUPABOKLQSFBK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O
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Molecular Formula

C6H5NO3
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Related CAS

824-39-5 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID1021790
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Molecular Weight

139.11 g/mol
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Physical Description

2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS.
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Boiling Point

417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C
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Flash Point

108 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor)
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Density

1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³
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Vapor Pressure

1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015
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Mechanism of Action

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.
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Product Name

2-Nitrophenol

Color/Form

Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol

CAS RN

88-75-5
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Melting Point

113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C
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Synthesis routes and methods I

Procedure details

β-Galactosidase Assay. An aliquot of the 14,000 g supernatant from the lysed transfected cells (15-25 μg protein) was incubated at 28° C. for 15-60 minutes with 0.67 mg/ml o-nitrophenyl-β-D-galactopyranoside in a final volume of 1.2 ml (Lee et al., 1984). Reactions were stopped with 0.5 ml 1M Na2CO3, and the amount of o-nitrophenol formed was measured spectrophotometrically at 420 nm.
Quantity
0 (± 1) mol
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reactant
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0.5 mL
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Synthesis routes and methods II

Procedure details

In order to synthesize 4-O-β-D-galactopyranosyl-D-xylose, 5 g of o-nitrophenyl β-D-galactopyranoside (Gal-ONP) and 25 g of D-xylose were dissolved in 330 ml of water buffered to a pH of 7 (0.05 M KH2PO4/K2HPO4, 1 mM MgCl2, 5 mM mercaptoethanol), 2 mg (640 u) of E. coli β-galactosidase enzyme were added and the solution thus obtained was subjected to incubation at 37° C. in an orbital stirrer until the Gal-ONP was practically consumed (approximately 2 hours). Following the methodology put forth in example 3, the reaction was stopped by heating at 100° C. for 10 minutes and the ortho-nitrophenol formed was extracted with ethyl acetate. The aqueous solution was concentrated up to an approximate volume of 50 ml, filtered through glass wool and passed through the active carbon/celite column.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5 g
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25 g
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KH2PO4 K2HPO4
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reactant
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0 (± 1) mol
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Name
mercaptoethanol
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330 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline (3.654 g, 9.9 mmol), as prepared in the previous step, in 98:2 DCM/MeOH (15 mL) was added rapidly dropwise under air in 2 mL portions to an ice bath-chilled stirred mixture of (4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride (4.13 g, 10.9 mmol), as prepared in Example 66a, and dimethylethylamine (DMEA) (1.4 mL, 13 mmol) in 98:2 DCM/MeOH (20 mL). Residual quinazoline derivative was then transferred to the carbamate reaction mixture with 2×7 mL additional 98:2 DCM/MeOH. The resulting homogeneous dark amber solution was stirred for another 5 min, and the ice bath was then removed and the reaction stirred at “rt” for 1.5 hr. The homogeneous reaction solution was then directly applied to a silica flash column (79 mm diameter×6″ length) pre-equilibrated with acetone. The title compound was eluted with 1.5 L acetone→2 L 9:1 acetone/MeOH→2 L 9:1 acetone/MeOH/3% DMEA. The combined fractions were concentrated to afford the title compound contaminated with nitrophenol and DMEA, and this material was partitioned with DCM (100 mL) and 2 M aqueous K2CO3 (2×20 mL). The organic layer was dried (Na2SO4) and concentrated under high vacuum at 90° C. to afford the title compound as a lavender foam that was crushed to a powder [3.89 g, 70% over three steps from 4-(7-Fluoro-quinazolin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester].
Name
7-[3-(4-Methyl-piperazin-1-yl)-propoxy]-4-piperidin-4-yl-quinazoline
Quantity
3.654 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-morpholin-4-yl-phenyl)-carbamic acid 4-nitro-phenyl ester hydrochloride
Quantity
4.13 g
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Nitrophenol
Reactant of Route 3
2-Nitrophenol
Reactant of Route 4
Reactant of Route 4
2-Nitrophenol
Reactant of Route 5
2-Nitrophenol
Reactant of Route 6
2-Nitrophenol

Citations

For This Compound
17,200
Citations
J Barek, H Ebertová, V Mejstřík… - … of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… The present work deals with the determination of 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol and 2-methoxy-5-nitrophenol by differential pulse voltammetry (DPV) at a hanging …
Number of citations: 69 cccc.uochb.cas.cz
R Arasteh, M Masoumi, AM Rashidi, L Moradi… - Applied Surface …, 2010 - Elsevier
… In this paper the solutions of the 2-nitrophenol as effluent model and MWNTs and MWNTs-… investigated to adsorb 2-nitrophenol from aqueous solution by MWNTs and MWNTs-COOH. …
Number of citations: 184 www.sciencedirect.com
KH Wang, YH Hsieh, MY Chou, CY Chang - Applied Catalysis B …, 1999 - Elsevier
… nitrate ions from 2-nitrophenol. The effect of nitrate on photocatalysis of 2-nitrophenol was not … on photocatalytic reaction of 2-chlorophenol was more obvious than that of 2-nitrophenol. …
Number of citations: 406 www.sciencedirect.com
A Khan, AAP Khan, MM Rahman, AM Asiri… - Applied Surface …, 2018 - Elsevier
… Selective 2-nitrophenol sensor was … 2-nitrophenol on fabricated chemical sensor by [email protected]/CWO. The linear calibration curve (r 2 = 0.9914) with wide range of 2-nitrophenol …
Number of citations: 57 www.sciencedirect.com
Z Li, L Sellaoui, GL Dotto, A Bonilla-Petriciolet… - Chemical Engineering …, 2019 - Elsevier
… to those obtained for 2-nitrophenol. This experimental evidence … These two models showed that phenol and 2-nitrophenol … captured phenol (n 1 ) and 2-nitrophenol (n 2 ) molecules per …
Number of citations: 105 www.sciencedirect.com
R Atkinson, SM Aschmann, J Arey - Environmental science & …, 1992 - ACS Publications
… formation of 2-nitrophenol and 6-methyl-2-nitrophenol from the NOs … -2-nitrophenol and 5methyl-2-nitrophenol, while the N03 radical reaction with p-cresol formed 4-methyl-2-nitrophenol…
Number of citations: 181 pubs.acs.org
A Alif, JF Pilichowski, P Boule - Journal of Photochemistry and Photobiology …, 1991 - Elsevier
… of 2-nitrophenol or by … 2-nitrophenol, it is suggested that the intermediate radical R’ can be reduced into o-benzoquinone monoimine which dimerizes or reacts with 2-nitrophenol …
Number of citations: 67 www.sciencedirect.com
D Vione, V Maurino, C Minero… - Environmental science & …, 2005 - ACS Publications
… in the atmospheric aqueous phase upon nitration of 2-nitrophenol or 4-nitrophenol. However, … are slightly higher when starting from 2-nitrophenol than those from 4-nitrophenol, but they …
Number of citations: 102 pubs.acs.org
CS Umpierres, PS Thue, EC Lima, GS Reis… - Environmental …, 2018 - Taylor & Francis
… 2-nitrophenol on all three ACs were performed following the process variables, ie pH was fixed at 7.0; 2-nitrophenol … aliquots of 20.00 mL of the 2-nitrophenol in 50.0 mL flat Falcon tubes…
Number of citations: 107 www.tandfonline.com
ST Bararpour, MR Feylizadeh, A Delparish… - Journal of cleaner …, 2018 - Elsevier
… Using Ag/S/TiO 2 , solar energy can be utilized to treat various undesirable organic pollutants including 2-nitrophenol (2-NF) which is the subject of this research due to its toxic and …
Number of citations: 60 www.sciencedirect.com

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